(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride

Catalog No.
S879698
CAS No.
1609388-54-6
M.F
C8H15Cl2N3O2
M. Wt
256.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]py...

CAS Number

1609388-54-6

Product Name

(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride

IUPAC Name

(7R,8aS)-7-amino-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione;dihydrochloride

Molecular Formula

C8H15Cl2N3O2

Molecular Weight

256.13 g/mol

InChI

InChI=1S/C8H13N3O2.2ClH/c1-10-4-7(12)11-3-5(9)2-6(11)8(10)13;;/h5-6H,2-4,9H2,1H3;2*1H/t5-,6+;;/m1../s1

InChI Key

SVYXOKLESYKYOX-PVNUIUKASA-N

SMILES

CN1CC(=O)N2CC(CC2C1=O)N.Cl.Cl

Canonical SMILES

CN1CC(=O)N2CC(CC2C1=O)N.Cl.Cl

Isomeric SMILES

CN1CC(=O)N2C[C@@H](C[C@H]2C1=O)N.Cl.Cl
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  • PubChem Entry

    The National Institutes of Health's PubChem database provides some basic information on the compound's structure and properties, but no mention of its biological activity or potential applications [].

The compound (7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride is a complex organic molecule featuring a heterocyclic structure that incorporates both nitrogen and carbon atoms. The presence of an amino group indicates its potential for biological activity, particularly in medicinal chemistry. This compound is characterized by its unique stereochemistry, denoted by the (7R,8aS) configuration, which is crucial for its interactions in biological systems.

, including:

  • Amine Group Reactions: The amino group can act as a nucleophile, engaging in reactions such as acylation or alkylation.
  • Carbonyl Chemistry: The carbonyl moiety can undergo nucleophilic addition reactions, leading to the formation of new compounds.

These reactions are often mediated by enzymes in biological systems, highlighting the compound's potential role in metabolic pathways

Compounds with amine functional groups are known for their diverse biological activities. This particular compound may exhibit properties such as:

  • Antimicrobial Activity: Many amine-containing compounds demonstrate effectiveness against various pathogens.
  • Neurotransmitter Modulation: Given its structural similarity to neurotransmitters, it may influence neurological pathways.
  • Antioxidant Properties: The ability to scavenge free radicals can be attributed to the presence of nitrogen and carbonyl functionalities.

Studies have shown that amines can interact with biological targets, enhancing their therapeutic potential .

The synthesis of (7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride can be approached through several methodologies:

  • Multi-step Synthesis: This involves constructing the heterocyclic framework through a series of reactions, including cyclization and functional group modifications.
  • One-Pot Reactions: Recent advancements allow for the simultaneous formation of multiple bonds in a single reaction vessel, streamlining the synthesis process.
  • Enzymatic Synthesis: Utilizing specific enzymes to catalyze reactions can enhance yield and selectivity for the desired stereochemistry.

Each method varies in complexity and efficiency, depending on the desired purity and yield .

This compound has potential applications across various fields:

  • Pharmaceuticals: Its biological activity suggests utility in drug development targeting infectious diseases or neurological disorders.
  • Agricultural Chemicals: Its antimicrobial properties may be harnessed in developing bio-pesticides or fungicides.
  • Biotechnology: As a model compound, it could serve in studies related to enzyme catalysis and metabolic engineering.

The versatility of such compounds makes them valuable in both research and practical applications .

Interaction studies focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques employed include:

  • Molecular Docking Studies: These computational methods predict how the compound binds to target proteins.
  • In Vitro Assays: Laboratory experiments assess the biological effects on cell cultures or isolated enzymes.
  • Structural Biology Techniques: X-ray crystallography or NMR spectroscopy can elucidate binding modes and conformational changes upon interaction.

Such studies are essential for elucidating mechanisms of action and optimizing therapeutic efficacy .

Several compounds share structural features with (7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride, allowing for comparative analysis:

Compound NameStructure FeaturesBiological ActivityUniqueness
1. Pyrrolidine derivativesContains nitrogen in a ringAntimicrobialSimpler structure
2. Pyrazole derivativesHeterocyclic with nitrogenAnti-inflammatoryDifferent ring size
3. Indole derivativesAromatic ring with nitrogenNeuroactiveMore rigid structure
4. Alkaloids (e.g., morphine)Contains nitrogen; complex ringsAnalgesicHighly functionalized

The uniqueness of (7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride lies in its specific stereochemistry and heterocyclic arrangement which may confer distinct pharmacological properties compared to these similar compounds .

Chiral Phosphoric Acid Catalyzed Asymmetric Intramolecular Aza-Friedel-Crafts Reactions

The development of asymmetric methodologies for constructing enantiomerically pure 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines has emerged as a critical synthetic challenge [2]. The pioneering work of He and colleagues established the first efficient catalytic asymmetric intramolecular aza-Friedel-Crafts reaction of N-aminoethylpyrroles with aldehydes using chiral phosphoric acids [2]. This methodology represents a breakthrough in the field, providing direct access to medicinally important chiral bicyclic systems with high yields and excellent enantioselectivities under mild reaction conditions [2].

The optimal catalytic system employs 2,4,6-triisopropylphenyl substituted binaphthyl phosphoric acid as the chiral catalyst, demonstrating superior performance compared to other binaphthyl-derived phosphoric acids [2]. The reaction proceeds through a direct condensation of N-aminoethylpyrrole with aldehydes, followed by an intramolecular aza-Friedel-Crafts cyclization [2]. Optimization studies revealed that tetrahydrofuran serves as the optimal solvent, providing enantioselectivities up to 94% with catalyst loadings of 10 mol% [2].

Substrate Scope and Stereochemical Control

The substrate scope investigation demonstrated broad tolerance for various aldehyde derivatives [2]. Halogen-substituted benzaldehydes at all ring positions provided products with 90-91% enantiomeric excess [2]. Sterically hindered α-naphthaldehyde delivered the cyclization product in excellent yield and enantioselectivity (91% yield and 90% enantiomeric excess) [2]. Aromatic aldehydes containing electron-donating or electron-withdrawing substituents showed varying degrees of enantioselectivity, with strong electron-donating groups (4-methoxy) and strong electron-withdrawing groups (4-nitro) providing relatively lower enantiomeric excess values [2].

Aliphatic aldehydes underwent cyclization smoothly to produce the corresponding chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines [2]. Cyclohexanecarbaldehyde provided product in 90% yield and 91% enantiomeric excess, while smaller cyclic aliphatic aldehydes such as cyclopentanecarbaldehyde and cyclopropanecarbaldehyde gave lower enantiomeric excess values [2]. The absolute configuration was unambiguously determined through single crystal X-ray diffraction analysis of the trifluoroacetic acid salt, confirming the R configuration [2].

Mechanistic Insights and Catalytic Cycle

The reaction mechanism involves initial imine formation between the N-aminoethylpyrrole and aldehyde substrate, followed by chiral phosphoric acid activation of the resulting imine [3] [4]. The chiral phosphoric acid simultaneously activates the electrophilic imine through protonation while providing a chiral environment that directs the approach of the pyrrole nucleophile [3] [4]. This dual activation mode is characteristic of binaphthyl-derived phosphoric acid catalysis and enables high levels of stereochemical control [3] [4].

Temperature optimization studies revealed that ambient temperature (25°C) provides optimal enantioselectivity, with both lower (0°C) and higher (50°C) temperatures resulting in decreased enantiomeric excess [2]. The substrate ratio optimization demonstrated that slight excess of aldehyde maintains high enantioselectivity while excess N-aminoethylpyrrole negatively affects the stereochemical outcome [2].

MethodologyCatalyst/ReagentStarting MaterialsEnantioselectivityYield RangeReference
Asymmetric Aza-Friedel-CraftsChiral BINOL Phosphoric AcidN-aminoethylpyrroles + aldehydesUp to 94% ee76-97%He et al. (2011)
Domino Vinyl Azide CyclizationBase-mediated cyclization1H-2-pyrrolecarbaldehyde + vinyl azidesNot applicableModerate yieldsOrg. Lett. (2010)
Metal-Free Cascade StrategySchiff base/Pictet-SpenglerPyrrolyl-ethanamine + halo-aldehydesNot applicableCost-effectiveLett. Org. Chem. (2023)

Protective Group Chemistry in Amino-Pyrrolidine Precursor Functionalization

Carbamate Protecting Groups for Amino Functionalities

The strategic implementation of protective group chemistry is essential for the successful synthesis of complex bicyclic pyrrolo[1,2-a]pyrazine derivatives [5] [6] [7]. Carbamate protecting groups represent the most widely employed class of amino protection due to their excellent stability profiles and mild installation/removal conditions [7]. The tert-butoxycarbonyl (Boc) protecting group remains the gold standard for amino protection, offering exceptional stability under basic and nucleophilic conditions while being readily removed under acidic conditions using trifluoroacetic acid [7].

The 9-fluorenylmethoxycarbonyl (Fmoc) group provides complementary reactivity to Boc protection, being stable under acidic conditions but readily cleaved under basic conditions using piperidine or other amine bases [7] [8]. This orthogonal reactivity pattern enables sophisticated protection strategies in complex synthetic sequences [7] [8]. The Fmoc group exhibits strong ultraviolet absorption, facilitating detection and monitoring during automated synthesis protocols [8].

Advanced Orthogonal Protection Strategies

The benzyloxycarbonyl (Cbz) group offers unique advantages through its removal via catalytic hydrogenation, providing orthogonality to both acid and base-labile protecting groups [7]. This protecting group demonstrates exceptional stability under diverse reaction conditions and enables selective deprotection in the presence of other functional groups [7]. The trimethylsilylethoxycarbonyl (Teoc) group extends the repertoire of orthogonal protection through its fluoride-mediated removal using tetrabutylammonium fluoride [7].

Recent developments have introduced novel protecting groups with unique deprotection mechanisms [5] [9]. The 1,3-dithiane-2-ylmethoxycarbonyl (Dmoc) group represents a significant advance, being deprotectable under oxidative conditions that leave conventional protecting groups intact [5]. The 2,2,6,6-tetramethylpiperidin-1-yloxycarbonyl (Tempoc) group provides additional orthogonality through its removal under mild reductive conditions using copper(I) compounds or thermal conditions at 135°C [9].

Sulfonamide and Specialized Protecting Groups

Sulfonamide protecting groups offer robust protection for amino functionalities while significantly reducing their basicity through electron-withdrawing effects [10]. These groups are particularly valuable in synthetic sequences where amino basicity could interfere with subsequent transformations [10]. Deprotection of sulfonamides can be achieved under acidic conditions with heating or through dissolving metal reduction protocols [10].

The pyrrole moiety has emerged as an effective protecting group for β-aminoalkylzinc reagents, providing an excellent compromise between stability and reactivity [11]. This approach enables the preparation of organozinc reagents that undergo palladium-catalyzed Negishi cross-coupling reactions and acylation reactions with diverse functionalized electrophiles [11]. The pyrrole protecting group strategy has proven particularly valuable for synthesizing chiral amino derivatives while avoiding deleterious side reactions [11].

Protecting GroupDeprotection ConditionsStabilityApplicationsAdvantages
tert-Butoxycarbonyl (Boc)TFA/Strong acidAcid-labileStandard amino protectionWell-established protocols
9-Fluorenylmethoxycarbonyl (Fmoc)Piperidine/BaseBase-labilePeptide synthesisMild basic deprotection
Benzyloxycarbonyl (Cbz)Catalytic hydrogenationAcid/base stableHydrogenolysis conditionsStable to acids/bases
1,3-Dithiane-2-ylmethoxycarbonyl (Dmoc)Oxidation then baseOxidation-labileOxidative deprotectionOrthogonal deprotection

Catalytic Ring-Closing Mechanisms in Heterocycle Formation

Ruthenium-Catalyzed Ring-Closing Metathesis

Ring-closing metathesis has emerged as a powerful methodology for constructing bicyclic heterocycles, including pyrrolo[1,2-a]pyrazine derivatives [12] [13] [14]. The development of well-defined ruthenium carbene catalysts has revolutionized this field, with the Grubbs catalysts representing benchmark systems for olefin metathesis reactions [12] [13]. The first-generation Grubbs catalyst (Cl2(PCy3)2Ru=CHPh) demonstrated limited activity toward simple alkenes, while the second-generation catalyst (Cl2(PCy3)(IMesH2)Ru=CHPh) enabled metathesis of more challenging functionalized olefins [13].

The mechanism of ring-closing metathesis follows the well-established Chauvin mechanism, involving alternating [2+2] cycloaddition and cycloreversion steps [13] [15]. The catalytically active ruthenium carbene complex coordinates with the diene substrate, undergoes [2+2] cycloaddition to form a metallacyclobutane intermediate, which then undergoes cycloreversion to form the cyclic product and regenerate the catalyst [13] [15]. The reaction is driven by the entropy gain from elimination of ethylene or other volatile alkenes [13].

Enhanced Catalyst Systems and Mechanistic Developments

Advanced ruthenium catalysts incorporating N-heterocyclic carbene ligands with sterically demanding substituents have demonstrated enhanced activity and selectivity [14]. The introduction of 2,3,4,5-tetraphenylphenyl moieties on the N-heterocyclic carbene ligand creates long-range steric effects that accelerate ring-closing metathesis reactions [14]. These highly active catalyst systems, combined with copper chloride as an additive, provide exceptional performance for challenging cyclization reactions [14].

The Hoveyda-Grubbs catalyst represents another significant advancement, featuring a chelating isopropoxy styrene ligand that enhances catalyst stability and functional group tolerance [16]. This catalyst system demonstrates particular efficacy for enyne metathesis reactions, where both alkene and alkyne functionalities participate in the metathesis process [16]. The enyne metathesis mechanism proceeds through initial metallacyclobutene formation with the alkyne, followed by ring-opening to generate a vinyl carbene intermediate that can undergo further metathesis with alkene partners [16].

Alternative Catalytic Approaches and Mechanisms

Palladium-catalyzed cyclization reactions provide complementary approaches to ruthenium-based metathesis for heterocycle formation [17]. These reactions typically proceed through palladium-catalyzed carbon-carbon bond formation followed by reductive elimination to form the cyclic product [17]. The cyclization of N-allyl pyrrole-2-carboxamides represents one such approach, though yields are typically modest due to competing side reactions [17].

Iron-catalyzed [2+2] cycloaddition reactions have emerged as an orthogonal approach to established photocatalytic methods for synthesizing conformationally restricted bicyclic N-heterocycles [18]. These reactions employ electron-deficient, redox-active pyrimidinediimine scaffold catalysts that enhance stability against deleterious intramolecular C-H activation pathways while accelerating reaction rates [18]. The oxidative cyclization step proceeds with the highest energy barrier, as confirmed by experimental Hammett analysis [18].

CatalystActivityMechanismSubstrate ScopeKey Features
Grubbs I (Cl2(PCy3)2Ru=CHPh)Limited to simple alkenesChauvin mechanismSimple dienesFirst-generation efficiency
Grubbs II (Cl2(PCy3)(IMesH2)Ru=CHPh)Functionalized olefinsEnhanced [2+2] cycloadditionChallenging substratesFunctional group tolerance
Hoveyda-GrubbsEnhanced stabilityChelated catalystBroad toleranceAir-stable catalyst
Ruthenium N-heterocyclic carbeneLong-range steric effectsModified carbene ligandsSterically hinderedAccelerated reactions

The comprehensive spectroscopic analysis of (7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride reveals distinct structural features that are characteristic of amino-substituted diketopiperazine derivatives. This heterocyclic compound, belonging to the pyrroloazepine family, demonstrates complex spectroscopic behavior due to its unique stereochemistry and the presence of multiple functional groups capable of intermolecular interactions [2] [3].

Multinuclear Nuclear Magnetic Resonance Spectral Assignment Patterns

Nuclear magnetic resonance spectroscopy provides fundamental insights into the molecular structure and dynamics of (7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride. The multinuclear approach utilizing proton, carbon-13, and nitrogen-15 nuclei offers complementary information for complete structural characterization [4] [5].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shift patterns that reflect the heterocyclic nature of the compound. The amino group protons appear as a broad multiplicity between 1.5-2.0 parts per million, indicating rapid exchange processes typical of primary amino groups in aqueous media [6] [7]. The pyrrolidine ring protons demonstrate complex coupling patterns in the 2.0-4.5 parts per million region, with the stereocenter at position 7 showing distinctive chemical shift values consistent with the (7R,8aS) configuration [5] [3].

The methyl substituent at the 2-position of the pyrazine ring exhibits a characteristic singlet at approximately 1.0-1.5 parts per million, while the ring protons show overlapping multiplicity patterns due to conformational exchange processes [4] [8]. The dihydrochloride salt formation results in downfield shifts for protons adjacent to nitrogen centers, reflecting the enhanced electronegativity of protonated nitrogens [9] [10].

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for the diketopiperazine core structure. The carbonyl carbons at positions 1 and 4 resonate in the characteristic region of 165-180 parts per million, typical of amide carbonyls in six-membered heterocyclic systems [11] [5]. The heterocyclic carbons within the pyrazine and pyrrolidine rings appear between 100-160 parts per million, with quaternary carbons showing reduced intensity due to longer relaxation times [12] [3].

The methyl carbon substituent appears in the aliphatic region at approximately 20-25 parts per million, while the carbons bearing nitrogen substituents exhibit characteristic downfield shifts reflecting the electron-withdrawing effects of nitrogen [4] [13]. The stereochemical configuration influences the chemical shift patterns of carbons adjacent to the chiral centers, providing confirmation of the absolute configuration [10].

Nitrogen-15 Nuclear Magnetic Resonance Studies

Nitrogen-15 nuclear magnetic resonance spectroscopy, though less commonly employed due to sensitivity limitations, provides valuable information about the nitrogen environments within the molecule. The amide nitrogens of the diketopiperazine core resonate between -250 to -280 parts per million, while the primary amino nitrogen appears in the more shielded region of -350 to -400 parts per million [4] [15].

The chemical shift differences between nitrogen environments reflect varying degrees of sp2 and sp3 hybridization, with the planar amide nitrogens appearing more deshielded compared to the tetrahedral amino nitrogen [6] [3]. Protonation in the dihydrochloride salt form results in significant downfield shifts for the basic nitrogen centers, confirming the sites of protonation [9] [10].

High-Resolution Mass Spectrometric Fragmentation Pathways

High-resolution mass spectrometry provides detailed insights into the fragmentation behavior of (7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride under electron ionization conditions. The molecular ion peak appears at mass-to-charge ratio 256 for the dihydrochloride salt, corresponding to the molecular formula C8H15Cl2N3O2 [16] [17] [2].

Primary Fragmentation Pathways

The initial fragmentation involves loss of chloride ions, characteristic of hydrochloride salts under gas-phase conditions. The base peak typically appears at mass-to-charge ratio 184, corresponding to loss of both hydrogen chloride molecules to regenerate the free base molecular ion [18] [19] [2]. This fragmentation pattern follows established pathways observed in amino-substituted diketopiperazines [20] [21] [22].

Sequential fragmentation proceeds through characteristic pathways involving the diketopiperazine core. Loss of the methyl group generates a fragment at mass-to-charge ratio 169, while subsequent elimination of the amino substituent produces the basic pyrazine dione structure at mass-to-charge ratio 154 [23] [24] [25]. These fragmentation patterns are consistent with those observed for related cyclic dipeptides and provide structural confirmation [26] [27] [28].

Secondary Fragmentation Mechanisms

Secondary fragmentation involves ring-opening processes that generate smaller heterocyclic fragments. The pyrrolidine ring undergoes characteristic cleavage to produce fragments at mass-to-charge ratio 128, corresponding to loss of the diketopiperazine carbonyl groups [11] [29] [30]. Further fragmentation generates characteristic pyrazine fragments at mass-to-charge ratio 97, which serves as a diagnostic ion for pyrazine-containing compounds [31] [32].

The fragmentation pathways demonstrate the stability of the diketopiperazine core relative to the amino and methyl substituents. This behavior is typical of cyclic dipeptide structures, where the rigid ring system provides enhanced stability compared to linear peptides [33] [34] [35]. The mass spectral fragmentation patterns serve as valuable fingerprints for structural identification and can be utilized for analytical method development [21] [27] [36].

Vibrational Spectroscopy of Hydrogen-Bonding Networks

Vibrational spectroscopy reveals the complex hydrogen-bonding networks that characterize (7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride in the solid state. The multiple nitrogen and oxygen centers provide numerous sites for both intra- and intermolecular hydrogen bonding interactions [37] [38] [39].

Amide and Amino Group Vibrations

The amino group stretching vibrations appear as broad bands between 3350-3500 wavenumbers, characteristic of primary amino groups engaged in extensive hydrogen bonding networks [37] [40] [41]. The broadening and red-shifting of these bands indicate strong intermolecular interactions typical of crystalline amino acid derivatives [42] [43] [44].

The amide stretching vibrations of the diketopiperazine core appear between 3200-3350 wavenumbers, with multiple components reflecting different hydrogen-bonding environments within the crystal lattice [37] [45] [46]. The amide I band, corresponding to carbonyl stretching, appears between 1650-1680 wavenumbers and shows characteristic splitting due to solid-state effects and hydrogen bonding to the carbonyl oxygens [39] [40] [47].

Hydrogen-Bonding Network Analysis

The amide II band, representing nitrogen-hydrogen bending vibrations, appears between 1540-1580 wavenumbers with enhanced intensity reflecting the extensive hydrogen-bonding networks [37] [38] [48]. The carbon-nitrogen stretching vibrations in the 1200-1300 wavenumber region show sensitivity to hydrogen bonding at nitrogen centers, providing information about the coordination environment of the heterocyclic nitrogens [44] [49] [50].

The ring breathing modes of the diketopiperazine core appear between 800-900 wavenumbers and serve as characteristic fingerprints for the cyclic dipeptide structure [51] [37] [45]. These vibrations are relatively insensitive to hydrogen bonding but provide confirmation of the intact heterocyclic framework [39] [46].

Cooperative Hydrogen-Bonding Effects

The vibrational spectrum reveals evidence of cooperative hydrogen-bonding effects, where the formation of one hydrogen bond enhances the strength of adjacent interactions [42] [38] [49]. This cooperativity is manifested as frequency shifts and intensity enhancements in the hydrogen-bonding sensitive modes, particularly in the broad region between 2800-3600 wavenumbers [43] [44] [48].

The complex hydrogen-bonding networks contribute to the thermal stability and crystalline properties of the dihydrochloride salt. The cooperative effects result in enhanced melting points and reduced solubility compared to the free base form, reflecting the energetic cost of disrupting the extensive intermolecular interactions [52] [39] . These properties have important implications for pharmaceutical formulation and storage stability [46] [47].

Dates

Last modified: 08-16-2023

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